![molecular formula C5H4ClF3O B1399517 1-Trifluoromethylcyclopropane-1-carbonyl chloride CAS No. 848074-36-2](/img/structure/B1399517.png)
1-Trifluoromethylcyclopropane-1-carbonyl chloride
Overview
Description
1-Trifluoromethylcyclopropane-1-carbonyl chloride, also known as TFMCC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFMCC is a highly reactive and stable compound that has been used in various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and materials. In
Scientific Research Applications
Electrophilic Chlorination and Trifluoromethylation
1-Trifluoromethylcyclopropane-1-carbonyl chloride is utilized in electrophilic chlorination reactions. This process is exclusively facilitated by reagents like trifluoromethanesulfonyl chloride (CF3SO2Cl), which is closely related to 1-Trifluoromethylcyclopropane-1-carbonyl chloride in terms of reactivity under reductive conditions. These reactions are crucial for the synthesis of compounds with C–Cl bonds, offering pathways for the development of enantioselective chlorination techniques (Chachignon, Guyon, & Cahard, 2017).
Oxidation of Cyclopropane-Containing Hydrocarbons
The oxidation of cyclopropane-containing hydrocarbons to cyclopropylketones is another significant application. This reaction represents a direct approach towards the synthesis of carbonylcyclopropanes, avoiding unnecessary synthetic stages and aligning with the principles of atom economy. The review by Sedenkova et al. (2018) systematizes data on the oxidation of cyclopropane-containing compounds and underscores the efficiency of various oxidants in these transformations, thus highlighting the potential utility of 1-Trifluoromethylcyclopropane-1-carbonyl chloride in similar contexts.
Hydroxycarbonylation Reactions
The role of 1-Trifluoromethylcyclopropane-1-carbonyl chloride extends to hydroxycarbonylation reactions, especially in aqueous-organic two-phase systems. These reactions are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. The literature indicates a growing interest in carbonylation reactions under biphasic conditions, suggesting a potential area of application for 1-Trifluoromethylcyclopropane-1-carbonyl chloride (Bertoux, Monflier, Castanet, & Mortreux, 1999).
Intramolecular Reactions of Diazocarbonyl Compounds
1-Trifluoromethylcyclopropane-1-carbonyl chloride may also find applications in the intramolecular reactions of diazocarbonyl compounds. These reactions have been extensively studied for their ability to synthesize complex polycyclic systems and natural products. The versatility of diazocarbonyl compounds in cyclization reactions to form cyclopropanes and other cyclic structures could be enhanced by the unique reactivity of 1-Trifluoromethylcyclopropane-1-carbonyl chloride (Burke & Grieco, 1980).
properties
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3O/c6-3(10)4(1-2-4)5(7,8)9/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPCIPDJGNJPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Trifluoromethylcyclopropane-1-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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